molecular formula C18H22N4O4S B2523994 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 923173-49-3

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2523994
CAS No.: 923173-49-3
M. Wt: 390.46
InChI Key: FNVUFVMZMOYWDH-UHFFFAOYSA-N
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Description

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a cyclopropylcarbamoyl group, and a methoxyphenylacetamide moiety

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological systems in a variety of ways, depending on its structure and the specific context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the cyclopropylcarbamoyl group and the methoxyphenylacetamide moiety offers additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-26-15-6-4-13(5-7-15)21-17(25)11-27-18-19-8-14(10-23)22(18)9-16(24)20-12-2-3-12/h4-8,12,23H,2-3,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVUFVMZMOYWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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